Methyl 4,5-dimethoxy-2-{[(1-phenylethyl)carbamothioyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4,5-dimethoxy-2-{[(1-phenylethyl)carbamothioyl]amino}benzoate is an organic compound with a complex structure that includes aromatic rings, ester groups, and thioamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5-dimethoxy-2-{[(1-phenylethyl)carbamothioyl]amino}benzoate typically involves multiple steps. One common route starts with the nitration of methyl 4,5-dimethoxybenzoate to form methyl 4,5-dimethoxy-2-nitrobenzoate . This intermediate is then reduced to methyl 4,5-dimethoxy-2-aminobenzoate . The final step involves the reaction of this amine with 1-phenylethyl isothiocyanate to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dimethoxy-2-{[(1-phenylethyl)carbamothioyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or nitrating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Methyl 4,5-dimethoxy-2-{[(1-phenylethyl)carbamothioyl]amino}benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 4,5-dimethoxy-2-{[(1-phenylethyl)carbamothioyl]amino}benzoate involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The aromatic rings and ester groups may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 4,5-dimethoxy-2-{[(1-phenylethyl)carbamothioyl]amino}benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its thioamide group, in particular, distinguishes it from other similar compounds and contributes to its specific interactions with molecular targets.
Properties
Molecular Formula |
C19H22N2O4S |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
methyl 4,5-dimethoxy-2-(1-phenylethylcarbamothioylamino)benzoate |
InChI |
InChI=1S/C19H22N2O4S/c1-12(13-8-6-5-7-9-13)20-19(26)21-15-11-17(24-3)16(23-2)10-14(15)18(22)25-4/h5-12H,1-4H3,(H2,20,21,26) |
InChI Key |
FZZATBLUNCZMOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=S)NC2=CC(=C(C=C2C(=O)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.